molecular formula C23H27Cl3N2O4 B043899 ICI 204,448 hydrochloride CAS No. 121264-04-8

ICI 204,448 hydrochloride

Cat. No. B043899
M. Wt: 501.8 g/mol
InChI Key: FNDGLVOYAQNQPE-UHFFFAOYSA-N
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Description

ICI 204,448 hydrochloride is a potent and peripherally selective κ-opioid agonist . It is also known as (RS)-[3-[1-[[(3,4-Dichlorophenyl)acetyl]methylamino]-2-(1-pyrrolidinyl)ethyl]phenoxy]acetic acid hydrochloride . It is used in research to distinguish centrally from peripherally mediated kappa opioid receptor effects .


Molecular Structure Analysis

The empirical formula of ICI 204,448 hydrochloride is C23H26Cl2N2O4·HCl . The molecular weight is 501.83 . The SMILES string representation is Cl[H].CN(C(CN1CCCC1)c2cccc(OCC(O)=O)c2)C(=O)Cc3ccc(Cl)c(Cl)c3 .


Physical And Chemical Properties Analysis

ICI 204,448 hydrochloride is soluble to 100 mM in DMSO .

  • “Antinociceptive effect of a κ-opioid receptor agonist that minimally crosses the blood-brain barrier (ICI 204448) in a rat model of mononeuropathy” by Keïta et al .
  • “ICI-204,448: a κ-opioid agonist with limited access to the CNS” by Shaw et al .

Scientific Research Applications

  • Normalization of Caffeine Effects in Nicotine-Dependent Rats

    ICI-204,448 has been shown to normalize the effect of caffeine in nicotine-dependent rats during nicotine withdrawal, reducing its psychostimulating and anxiolytic effects (Sudakov & Bogdanova, 2016).

  • Inhibition of Depressive Effect of Ethanol

    It significantly inhibits the depressive effect of ethanol on locomotor activity and metabolism in rats (Trigub et al., 2014).

  • Role in Thermoregulation

    ICI 204448 produces hypothermia in cold-exposed rats, suggesting a role for peripheral kappa-opioid receptors in thermoregulation at cold ambient temperatures (Rawls et al., 2005).

  • Potential in Cocaine Abuse Treatment

    This compound increases heart rate and may be used safely as part of cocaine abuse treatments (Schindler et al., 2007).

  • Abolishment of Nicotine Withdrawal Effects

    ICI 204,448 injection completely abolished the effects of nicotine withdrawal in nicotine-dependent rats (Sudakov et al., 2014).

  • Antinociceptive Effect in Peripheral Mononeuropathy

    As a kappa-opioid receptor agonist, it has shown significant antinociceptive effect in a rat model of peripheral mononeuropathy (Keïta et al., 1995).

  • Anxiolytic Effect Without Affecting Motor Activity

    ICI 204,448 produced an anxiolytic effect but had no effect on motor activity in rats (Alexeeva et al., 2012).

properties

IUPAC Name

2-[3-[1-[[2-(3,4-dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26Cl2N2O4.ClH/c1-26(22(28)12-16-7-8-19(24)20(25)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)31-15-23(29)30;/h4-8,11,13,21H,2-3,9-10,12,14-15H2,1H3,(H,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDGLVOYAQNQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCCC1)C2=CC(=CC=C2)OCC(=O)O)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923747
Record name ICI-204,448
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ICI 204,448 hydrochloride

CAS RN

121264-04-8
Record name 2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]methylamino]-2-(1-pyrrolidinyl)ethyl]phenoxy]acetic acid hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121264-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ici 204448
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121264048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ICI-204,448
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Inan, A Cowan - European journal of pharmacology, 2004 - Elsevier
… Chloroquine phosphate and ICI 204,448 hydrochloride were purchased from Sigma (St. Louis, MO) and Tocris (Ellisville, MO), respectively. Nalfurafine hydrochloride was a generous …
Number of citations: 104 www.sciencedirect.com
KF Paton, N Kumar, RS Crowley… - … Journal of Pain, 2017 - Wiley Online Library
… ICI 204,448 hydrochloride and paclitaxel were purchased from Tocris Bioscience. U50,488 was purchased from Sigma-Aldrich (New Zealand). All KOPr agonists were dissolved in 80% …
Number of citations: 44 onlinelibrary.wiley.com
G Rodgers, C Hubert, J McKinzie, T Suter… - Assay and drug …, 2003 - liebertpub.com
This article describes the development of μ-opioid receptor (MOR) binding and GTPγS functional SPAs as improved screening tools for the identification of MOR antagonists. Opioid …
Number of citations: 19 www.liebertpub.com
IC Log10 - researchgate.net
Suppl. Table 2 Page 1 Sample ID Sample Name 3D7 7G8 D10 Dd2 GB4 HB3 W2 3D7 7G8 D10 Dd2 GB4 HB3 W2 NCGC00094302-01 Quinidine sulfate -7.6 -7.4 -7.7 -6.8 -7.6 -7.4 -7.2 …
Number of citations: 0 www.researchgate.net

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